

Unveiling the Crystal Structure of Antimony Sulfate: A Comparative XRD Analysis

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Compound of Interest

Compound Name: Antimony sulfate

Cat. No.: B147869

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For researchers, scientists, and drug development professionals, understanding the precise crystal structure of a compound is paramount for predicting its physicochemical properties and behavior. This guide provides a comparative analysis of the crystal structure of **antimony sulfate**, benchmarked against other key antimony compounds, with supporting data derived from X-ray diffraction (XRD) analysis.

Antimony sulfate, $\text{Sb}_2(\text{SO}_4)_3$, is a hygroscopic salt with applications in semiconductor doping and the manufacturing of explosives.[1] Its crystal structure, along with those of other antimony compounds, dictates its material properties and potential applications. This report details the crystallographic parameters of **antimony sulfate** and provides a comparative framework against other prevalent antimony compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for **antimony sulfate** and a selection of other antimony compounds, offering a clear comparison of their structural characteristics.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Antimony(III) Sulfate	$\text{Sb}_2(\text{SO}_4)_3$	Monoclinic	$P2_1/c$	13.12	4.75	17.55	90	126.3	90
Antimony Trisulfide	Sb_2S_3	Orthorhombic	$Pnma$	11.239	11.31	3.84	90	90	90
Antimony Selenide	Sb_2Se_3	Orthorhombic	$Pbnm$	11.62	11.77	3.962	90	90	90
Antimony Telluride	Sb_2Te_3	Rhombohedral	$R\text{-}3m$	4.264	4.264	30.458	90	90	120
Antimony Trioxide (Senarmonite)	Sb_2O_3	Cubic	$\text{Fd-}3m$	11.152	11.152	11.152	90	90	90
Antimony Trioxide (Valentinite)	Sb_2O_3	Orthorhombic	$Pccn$	4.911	12.464	5.412	90	90	90

Elemental	Sb	Trigonal	R-3m	4.307	4.307	11.273	90	90	120
Antimony		al							

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

The following is a generalized protocol for the characterization of crystalline powders using XRD, a non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a material.

1. Sample Preparation:

- The crystalline solid is finely ground into a homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.
- The powder is then carefully mounted onto a sample holder. A common method is the "zero-background" holder, where the powder is pressed into a shallow well on a single-crystal silicon plate, ensuring a flat surface.

2. Instrument Setup and Data Acquisition:

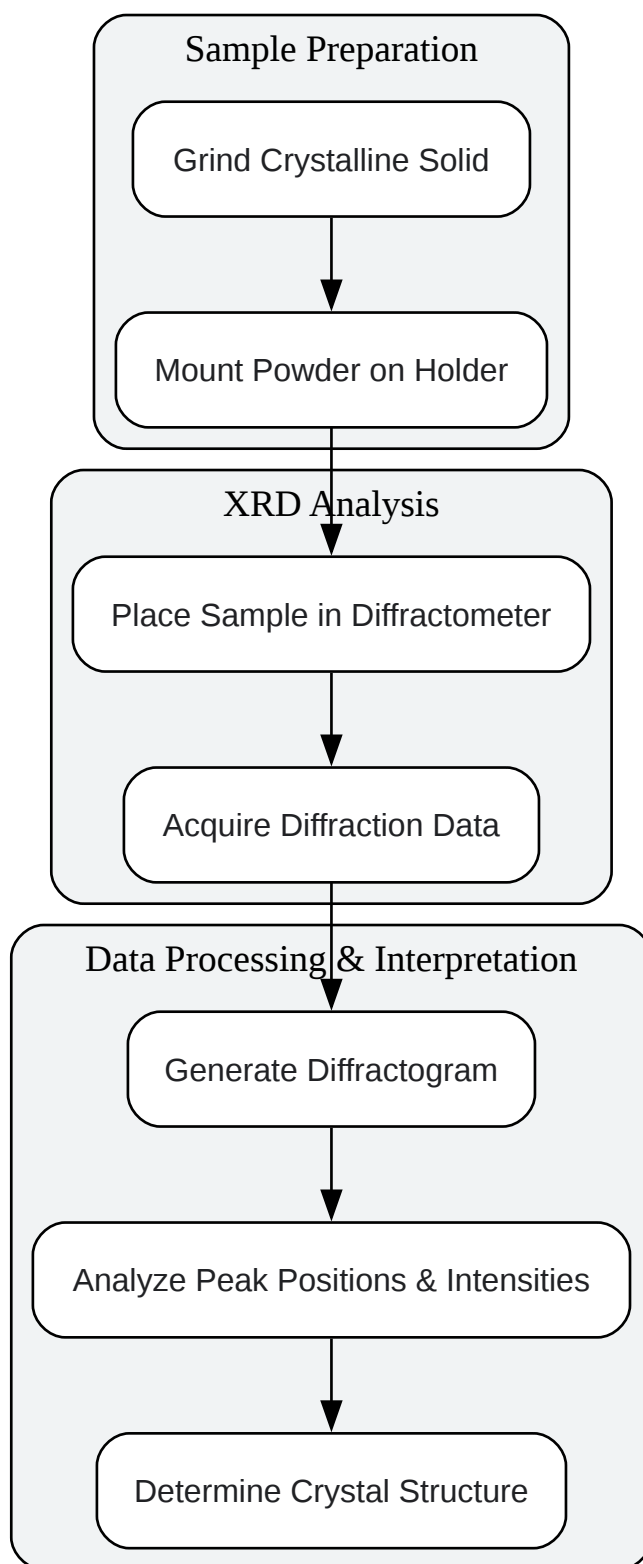
- The sample holder is placed into the powder X-ray diffractometer.
- A monochromatic X-ray beam, typically from a copper cathode ray tube, is directed onto the sample.
- The instrument is configured with specific parameters, including the voltage and current for the X-ray source (e.g., 40 kV and 40 mA).[\[2\]](#)
- The detector scans over a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle. The scan range and step size are chosen based on the material being analyzed.

3. Data Analysis:

- The resulting data is a diffractogram, which is a plot of X-ray intensity versus the 2θ angle.
- The positions (2θ values) and intensities of the diffraction peaks are analyzed.
- The crystal system, space group, and lattice parameters are determined by comparing the experimental diffraction pattern to known patterns in crystallographic databases or by using indexing software.
- Further analysis, such as Rietveld refinement, can be performed to obtain more detailed structural information, including atomic positions and bond lengths.

Experimental Workflow

The following diagram illustrates the typical workflow for the XRD analysis of a crystalline powder.



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References

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- To cite this document: BenchChem. [Unveiling the Crystal Structure of Antimony Sulfate: A Comparative XRD Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147869#xrd-analysis-of-antimony-sulfate-crystal-structure]

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